molecular formula C5H13NS B13324253 2-Methyl-2-(methylamino)propane-1-thiol

2-Methyl-2-(methylamino)propane-1-thiol

Cat. No.: B13324253
M. Wt: 119.23 g/mol
InChI Key: MPYXXPQUUBZGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(methylamino)propane-1-thiol is an organic compound with the molecular formula C5H13NS. It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)propane-1-thiol typically involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and efficient. The process involves fewer steps, low-cost materials, and results in high product purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)propane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alcohols.

Major Products

Scientific Research Applications

2-Methyl-2-(methylamino)propane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)propane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-propanethiol: Similar in structure but lacks the methylamino group.

    2-Amino-2-methyl-1-propanol: Contains an amino group instead of a thiol group.

Uniqueness

2-Methyl-2-(methylamino)propane-1-thiol is unique due to the presence of both a thiol and a methylamino group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

Molecular Formula

C5H13NS

Molecular Weight

119.23 g/mol

IUPAC Name

2-methyl-2-(methylamino)propane-1-thiol

InChI

InChI=1S/C5H13NS/c1-5(2,4-7)6-3/h6-7H,4H2,1-3H3

InChI Key

MPYXXPQUUBZGFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.